molecular formula C9H13BrN2O B8792883 2-((5-bromopyridin-3-yl)oxy)-N,N-dimethylethanamine

2-((5-bromopyridin-3-yl)oxy)-N,N-dimethylethanamine

Cat. No. B8792883
M. Wt: 245.12 g/mol
InChI Key: SROIVRQGULXMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-bromopyridin-3-yl)oxy)-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C9H13BrN2O and its molecular weight is 245.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((5-bromopyridin-3-yl)oxy)-N,N-dimethylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-bromopyridin-3-yl)oxy)-N,N-dimethylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-((5-bromopyridin-3-yl)oxy)-N,N-dimethylethanamine

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C9H13BrN2O/c1-12(2)3-4-13-9-5-8(10)6-11-7-9/h5-7H,3-4H2,1-2H3

InChI Key

SROIVRQGULXMOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N,N-dimethylethanolamine(0.5 mL) in DMF (10 mL) at room temperature was treated with sodium hydride (0.2 g, 8.4 mmol), stirred for 30 minutes, and treated with 3,5-dibromopyridine (1.0 g, 4.2 mmol). The mixture was stirred at 90° C. for 8 hours, and partitioned between ethyl acetate and water. The organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated under vacuum. Purification by flash column chromatography on silica gel with 50% ethyl acetate/hexane provided the desired product (0.8 g, 78%). MS (DCI/NH3) m/e 246 (M+H)+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.